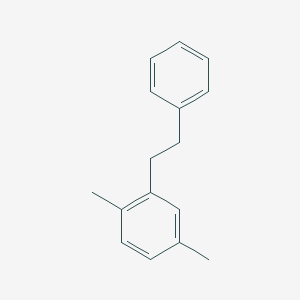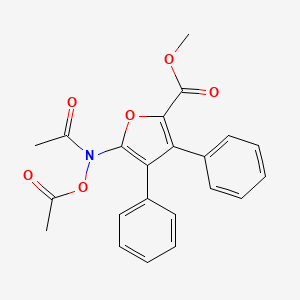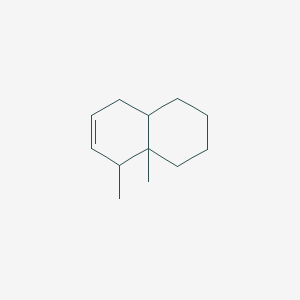
4a,5-Dimethyl-1,2,3,4,4a,5,8,8a-octahydronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4a,5-Dimethyl-1,2,3,4,4a,5,8,8a-octahydronaphthalene is a chemical compound with the molecular formula C15H24 It is a derivative of naphthalene, characterized by the presence of two methyl groups and a partially hydrogenated naphthalene ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4a,5-Dimethyl-1,2,3,4,4a,5,8,8a-octahydronaphthalene typically involves the hydrogenation of naphthalene derivatives under specific conditions. One common method includes the catalytic hydrogenation of 4a,5-dimethyl-naphthalene using a palladium or platinum catalyst at elevated temperatures and pressures. The reaction conditions are carefully controlled to ensure selective hydrogenation of the naphthalene ring while preserving the integrity of the methyl groups.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrogenation reactors equipped with advanced catalysts and process control systems. The use of continuous flow reactors and high-throughput screening techniques can optimize the yield and purity of the compound, making it suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
4a,5-Dimethyl-1,2,3,4,4a,5,8,8a-octahydronaphthalene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further hydrogenate the compound, potentially converting it into fully saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the naphthalene ring, enhancing its chemical versatility.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium or platinum catalysts.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
4a,5-Dimethyl-1,2,3,4,4a,5,8,8a-octahydronaphthalene has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a model compound in studying hydrogenation reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of advanced materials.
Mecanismo De Acción
The mechanism of action of 4a,5-Dimethyl-1,2,3,4,4a,5,8,8a-octahydronaphthalene involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to various enzymes and receptors, modulating their activity. For example, its potential antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit key metabolic enzymes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Isopropenyl-4a,8-dimethyl-1,2,3,4,4a,5,6,7-octahydronaphthalene
- 3-Isopropenyl-4a,5-dimethyl-1,2,3,4,4a,5,6,7-octahydronaphthalene
- Naphthalene, 1,2,3,4,4a,5,6,8a-octahydro-4a,8-dimethyl-2-(1-methylethenyl)-
Uniqueness
4a,5-Dimethyl-1,2,3,4,4a,5,8,8a-octahydronaphthalene is unique due to its specific substitution pattern and hydrogenation state The presence of two methyl groups at the 4a and 5 positions, along with the partially hydrogenated naphthalene ring, imparts distinct chemical and physical properties
Propiedades
Número CAS |
138480-58-7 |
|---|---|
Fórmula molecular |
C12H20 |
Peso molecular |
164.29 g/mol |
Nombre IUPAC |
8,8a-dimethyl-2,3,4,4a,5,8-hexahydro-1H-naphthalene |
InChI |
InChI=1S/C12H20/c1-10-6-5-8-11-7-3-4-9-12(10,11)2/h5-6,10-11H,3-4,7-9H2,1-2H3 |
Clave InChI |
BAWMAYKFCFXZGS-UHFFFAOYSA-N |
SMILES canónico |
CC1C=CCC2C1(CCCC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-prolyl-L-phenylalanyl-L-alanine](/img/structure/B14268412.png)
![2-[Methyl(pyridin-4-yl)amino]ethane-1-sulfonic acid](/img/structure/B14268415.png)
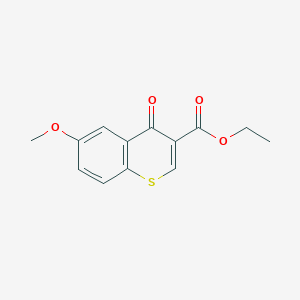
![2-Piperidinecarboxamide, N-[(3-fluorophenyl)methyl]-](/img/structure/B14268419.png)
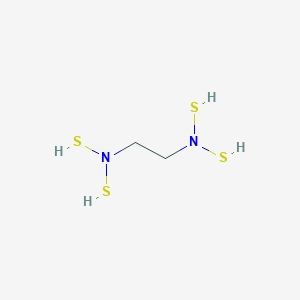
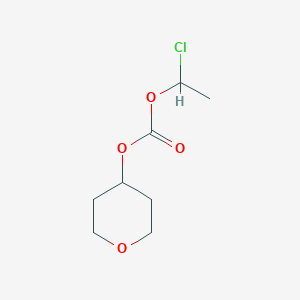
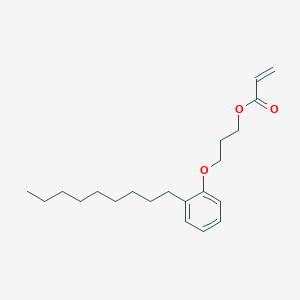
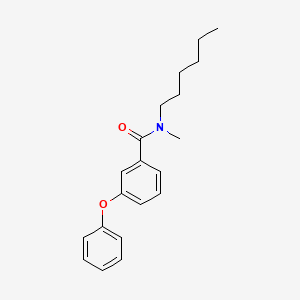
![Benzene, 1,3-bis[1-methyl-1-[4-(4-nitrophenoxy)phenyl]ethyl]-](/img/structure/B14268431.png)


![2-(2-{4-[(E)-(4-Nitrophenyl)diazenyl]anilino}ethoxy)ethan-1-ol](/img/structure/B14268464.png)
